5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has found numerous applications in medicinal chemistry .
Synthesis Analysis
The synthesis of TP derivatives has been explored in various studies. For instance, the 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand has been used to produce complexes in reactions with cobalt(II) chloride . Another study synthesized a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5- a ]pyrimidine .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The TP heterocycle has been used in various chemical reactions. For example, the dmtp ligand has been used to produce complexes in reactions with cobalt(II) chloride . Additionally, silver complexes containing dmtp have been synthesized .Scientific Research Applications
Thermolysis and Chemical Reactivity
The compound 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes interesting thermolysis reactions, leading to the formation of pyrimidine derivatives through thermal ring cleavage of the triazole moiety. Additionally, its reactions with nucleophiles such as alcohols or amines yield imidazoles, indicating its versatility in synthesizing diverse heterocyclic compounds (Hori et al., 1985).
Biological Activities
Derivatives of this compound have shown significant biological activities. For instance, novel derivatives were found to possess good herbicidal and fungicidal activities, highlighting their potential in agricultural applications (Long De, 2006). Furthermore, some derivatives have been tested for anticancer properties against various cancer cell lines, including HeLa, MCF-7, and HepG2, showing promising results in cell viability assays (Bakavoli et al., 2010).
Fungicidal Applications
The fungicidal activities of new 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives have been extensively studied, with some compounds demonstrating higher fungicidal activity than commercial standards. These findings suggest their utility in developing new agrochemicals for broad-spectrum fungicidal applications (Qiong Chen et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been analyzed in different crystal environments. These analyses reveal insights into the hydrogen-bonding interactions and supramolecular architectures, which are critical for understanding the compound's reactivity and potential biological activity (Canfora et al., 2010).
Future Directions
The TP heterocycle has found numerous applications in medicinal chemistry, and future research may continue to explore its potential uses . For instance, the TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, and has been used to generate candidate treatments for cancer and parasitic diseases .
Properties
IUPAC Name |
5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-15(18-19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHALZMAJQIQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCCOC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321701 | |
Record name | 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866142-71-4 | |
Record name | 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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